molecular formula C6H4ClF3N2O2 B8560387 2-[5-chloro-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetic acid

2-[5-chloro-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetic acid

Cat. No.: B8560387
M. Wt: 228.55 g/mol
InChI Key: KVTKHRBWBDSYHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[5-chloro-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetic acid is a chemical compound that belongs to the class of pyrazole derivatives. This compound is characterized by the presence of a chloro group at the 5th position, a trifluoromethyl group at the 3rd position, and an acetic acid moiety attached to the 1st position of the pyrazole ring. The unique combination of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-chloro-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a β-diketone or an α,β-unsaturated carbonyl compound under acidic or basic conditions.

    Introduction of the chloro group: Chlorination of the pyrazole ring can be achieved using reagents such as thionyl chloride or phosphorus pentachloride.

    Introduction of the trifluoromethyl group: The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide or trifluoromethyl sulfonic acid.

    Attachment of the acetic acid moiety: The acetic acid moiety can be introduced through a carboxylation reaction using carbon dioxide or by reacting the pyrazole derivative with chloroacetic acid.

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. These methods often employ continuous flow reactors, advanced purification techniques, and green chemistry principles to enhance yield and reduce waste.

Chemical Reactions Analysis

Types of Reactions

2-[5-chloro-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Amines in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

2-[5-chloro-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetic acid has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development.

    Industry: Utilized in the development of agrochemicals, pharmaceuticals, and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-[5-chloro-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetic acid depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of biochemical pathways. The presence of the chloro and trifluoromethyl groups can enhance the compound’s binding affinity and selectivity for its targets, thereby influencing its biological activity.

Comparison with Similar Compounds

Similar Compounds

    5-chloro-3-(trifluoromethyl)-1H-pyrazole: Lacks the acetic acid moiety, which may affect its solubility and reactivity.

    3-(trifluoromethyl)-1H-pyrazole-1-acetic acid: Lacks the chloro group, which may influence its chemical and biological properties.

    5-chloro-1H-pyrazole-1-acetic acid: Lacks the trifluoromethyl group, which may alter its electronic properties and reactivity.

Uniqueness

The unique combination of the chloro, trifluoromethyl, and acetic acid groups in 2-[5-chloro-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetic acid imparts distinct chemical and physical properties, making it a valuable compound for various research applications. Its structural features contribute to its reactivity, stability, and potential biological activities, distinguishing it from other similar compounds.

Properties

Molecular Formula

C6H4ClF3N2O2

Molecular Weight

228.55 g/mol

IUPAC Name

2-[5-chloro-3-(trifluoromethyl)pyrazol-1-yl]acetic acid

InChI

InChI=1S/C6H4ClF3N2O2/c7-4-1-3(6(8,9)10)11-12(4)2-5(13)14/h1H,2H2,(H,13,14)

InChI Key

KVTKHRBWBDSYHB-UHFFFAOYSA-N

Canonical SMILES

C1=C(N(N=C1C(F)(F)F)CC(=O)O)Cl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A solution of ethyl 5-chloro-3-(trifluoromethyl)-1H-pyrazole-1-acetate (i.e. the product of Example 10, Step D or D1) (218 mg, 0.85 mmol) in tetrahydrofuran (1 mL) was treated with a 50 wt. % aqueous solution of sodium hydroxide (0.2 mL) in water (0.6 mL). The reaction mixture was stirred at room temperature for 4 h. The reaction mixture was treated with concentrated aqueous hydrochloric acid to lower the pH to 1, and then extracted with ethyl acetate. The extract was dried (MgSO4) and concentrated under pressure to give 140 mg of the title compound. This compound was of sufficient purity to use in subsequent reactions.
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Synthesis routes and methods II

Procedure details

A solution of ethyl 5-chloro-3-(trifluoromethyl)-1H-pyrazole-1-acetate (218 mg, 0.85 mmol) in tetrahydrofuran (1 mL) was treated with sodium hydroxide (0.2 mL, 50% aqueous solution) in water (0.6 mL), and stirred at ambient temperature for 4 h. The reaction mixture was then diluted with water (15 mL) and was concentrated under reduced pressure. The reaction mixture was acidified with concentrated hydrochloric acid to pH 1. The resulting mixture was extracted with ethyl acetate, dried over MgSO4, and concentrated to give 140 mg of the title compound. This compound was of sufficient purity to use in subsequent reactions.
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218 mg
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0.6 mL
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15 mL
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